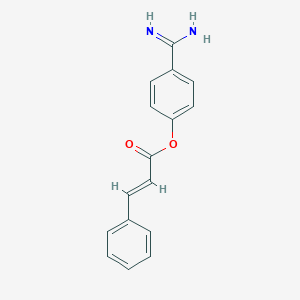
4-Amidinophenyl cinnamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Amidinophenyl cinnamate, also known as this compound, is a useful research compound. Its molecular formula is C16H14N2O2 and its molecular weight is 266.29 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Acids, Carbocyclic - Cinnamates - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Medicinal Chemistry
Antioxidant Properties
APC has been studied for its antioxidant capabilities. Research indicates that derivatives of cinnamic acid, including APC, can scavenge free radicals effectively. The antioxidant activity is critical in protecting cells from oxidative stress, which is linked to various diseases such as cancer and neurodegenerative disorders. A study demonstrated that hydroxyl derivatives of cinnamoylphenethylamine exhibited significant protective effects against DNA damage and radical scavenging activities .
Anti-inflammatory Effects
APC and its derivatives have shown potential in reducing inflammation. The compound's structure allows it to interact with biological pathways involved in inflammatory responses. In vitro studies have indicated that APC can inhibit pro-inflammatory cytokines, making it a candidate for developing anti-inflammatory drugs.
Antimicrobial Activity
The antimicrobial properties of APC have also been explored. Cinnamic acid derivatives are known for their effectiveness against a range of pathogens, including bacteria and fungi. This application is particularly relevant in developing new preservatives for food and cosmetic products.
Cosmetic Applications
UV Protection
Cinnamic acid derivatives, including APC, are widely used in cosmetic formulations as UV filters. They help protect the skin from harmful ultraviolet rays, which can lead to skin damage and aging. Studies have highlighted the effectiveness of these compounds in providing broad-spectrum UV protection while being safe for topical application .
Skin Conditioning
APC has been recognized for its skin-conditioning properties. It can enhance the texture and hydration of the skin, making it a valuable ingredient in moisturizers and anti-aging products. The compound's ability to penetrate the skin barrier allows it to deliver beneficial effects effectively.
Antioxidant Benefits
In addition to its protective role against UV radiation, APC contributes to the overall antioxidant profile of cosmetic products. Its inclusion in formulations can help combat oxidative stress on the skin caused by environmental factors such as pollution and sun exposure.
Agricultural Applications
Plant Growth Regulation
Research has indicated that cinnamic acid derivatives can influence plant growth and development positively. APC may serve as a growth regulator, promoting root development and enhancing stress resistance in plants. Studies on related compounds have shown that they can modulate metabolic pathways essential for plant health .
Pest Resistance
The potential use of APC as a natural pesticide is an area of growing interest. Its antimicrobial properties could be harnessed to protect crops from fungal infections and bacterial diseases without resorting to synthetic chemicals.
Data Tables
Case Studies
-
Antioxidant Capacity Study
- A study evaluated the antioxidant capacity of various cinnamic acid derivatives, including APC. The results showed significant radical scavenging activity, suggesting potential therapeutic applications in preventing oxidative stress-related diseases.
-
Cosmetic Formulation Development
- Researchers developed a sunscreen formulation incorporating APC as a UV filter. Clinical trials demonstrated enhanced skin protection without adverse effects, supporting its use in cosmetic products.
-
Agricultural Field Trials
- Field trials were conducted to assess the impact of APC on crop yield and disease resistance. Results indicated improved growth rates and reduced incidence of fungal infections in treated plants.
Propiedades
Número CAS |
103499-67-8 |
|---|---|
Fórmula molecular |
C16H14N2O2 |
Peso molecular |
266.29 g/mol |
Nombre IUPAC |
(4-carbamimidoylphenyl) (E)-3-phenylprop-2-enoate |
InChI |
InChI=1S/C16H14N2O2/c17-16(18)13-7-9-14(10-8-13)20-15(19)11-6-12-4-2-1-3-5-12/h1-11H,(H3,17,18)/b11-6+ |
Clave InChI |
SYMNKMKOTLVJCE-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C=CC(=O)OC2=CC=C(C=C2)C(=N)N |
SMILES isomérico |
C1=CC=C(C=C1)/C=C/C(=O)OC2=CC=C(C=C2)C(=N)N |
SMILES canónico |
C1=CC=C(C=C1)C=CC(=O)OC2=CC=C(C=C2)C(=N)N |
Sinónimos |
4-Amidinophenyl cinnamate |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















